Dibenzofuran-4-yl(triphenyl)silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

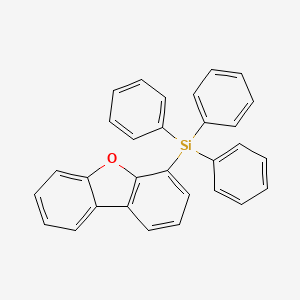

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzofuran-4-yl(triphenyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22OSi/c1-4-13-23(14-5-1)32(24-15-6-2-7-16-24,25-17-8-3-9-18-25)29-22-12-20-27-26-19-10-11-21-28(26)31-30(27)29/h1-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWWLDXVHSVPBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC5=C4OC6=CC=CC=C56 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408171 | |

| Record name | dibenzofuran-4-yl(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18866-38-1 | |

| Record name | dibenzofuran-4-yl(triphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Dibenzofuran-4-yl(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dibenzofuran-4-yl(triphenyl)silane, a molecule of interest in advanced materials and medicinal chemistry. While specific experimental data for the 4-yl isomer is limited in publicly available literature, this document compiles known information on closely related dibenzofuran-triphenylsilane analogs and provides projected data and methodologies based on established chemical principles. The guide covers the compound's chemical structure, a detailed proposed synthesis protocol, expected physicochemical properties, and potential applications, with a focus on its role as a host material in Organic Light-Emitting Diodes (OLEDs) and its prospective biological activities. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

Dibenzofuran and its derivatives are a significant class of heterocyclic compounds that are foundational to numerous natural products and pharmaceutical agents. Their rigid, planar structure and aromaticity impart unique electronic and photophysical properties, making them attractive scaffolds for materials science and drug discovery. The incorporation of a triphenylsilyl group onto the dibenzofuran core introduces steric bulk and modulates the electronic characteristics of the molecule, influencing its solubility, thermal stability, and charge transport properties.

While the 2-yl isomer of Dibenzofuran-triphenylsilane has been more extensively studied, this guide focuses on the 4-yl isomer. We will extrapolate from the known chemistry of related compounds to provide a thorough understanding of its synthesis, properties, and potential applications.

Chemical Structure and Properties

This compound consists of a central dibenzofuran moiety linked at the 4-position to a silicon atom, which is further bonded to three phenyl groups.

Table 1: General Properties of this compound (Predicted and from Analogs)

| Property | Value | Source/Basis |

| Molecular Formula | C30H22OSi | Calculated |

| Molecular Weight | 426.59 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |

| Melting Point | Not available; expected to be a high-melting solid | Analogy to related organosilanes |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene); insoluble in water (predicted) | General solubility of organosilanes |

Table 2: Spectroscopic Data for Dibenzofuran (for comparison)

| Nucleus | Chemical Shift (ppm) in CDCl3 | Multiplicity |

| H-1, H-9 | 7.95 | d |

| H-4, H-6 | 7.57 | d |

| H-3, H-7 | 7.46 | t |

| H-2, H-8 | 7.35 | t |

Source: Spectroscopic data for unsubstituted dibenzofuran. The substitution at the 4-position with a triphenylsilyl group is expected to cause significant shifts in the adjacent proton signals.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a lithium-halogen exchange reaction starting from 4-bromodibenzofuran, followed by quenching with triphenylsilyl chloride.

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromodibenzofuran

-

n-Butyllithium (solution in hexanes)

-

Triphenylsilyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromodibenzofuran (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times. Anhydrous THF is added via syringe to dissolve the starting material.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.

-

Silylation: A solution of triphenylsilyl chloride (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications

Organic Light-Emitting Diodes (OLEDs)

Dibenzofuran-based materials are excellent candidates for host materials in phosphorescent OLEDs (PhOLEDs) due to their high triplet energy and good thermal stability. The triphenylsilyl group can further enhance these properties by providing steric hindrance that prevents intermolecular aggregation and improves the amorphous nature of the thin film, leading to better device performance and longevity.

In an OLED device, this compound would likely serve as a host material in the emissive layer, where it facilitates the transfer of energy to a phosphorescent dopant.

Caption: Role of this compound in an OLED device.

Table 3: Performance of a Related Dibenzofuran-based Host Material in a Yellow PhOLED

| Host Material | Emitter | Max. Current Efficiency (cd/A) | External Quantum Efficiency (%) |

| 7-(dibenzo[b,d]furan-2-yl)-9,9-dimethyl-9H-fluorene-2-carbonitrile | [PO-01] | 77.2 | 25.3 |

Source: Data for a related dibenzofuran derivative, highlighting the potential performance of this class of materials.[1]

Potential Biological Activities

Dibenzofuran derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and antifungal properties.[2][3][4] The mechanism of action for some anticancer dibenzofuran derivatives involves the induction of apoptosis (programmed cell death) in cancer cells.

Table 4: Cytotoxic Activity of Selected Dibenzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

| Eupatodibenzofuran A | A549 (Lung Carcinoma) | 5.95 | Induction of apoptosis |

| Eupatodibenzofuran A | MCF-7 (Breast Cancer) | 5.32 | Induction of apoptosis |

Source: Cytotoxicity data for naturally occurring dibenzofuran derivatives.[5]

The introduction of the triphenylsilyl moiety may influence the lipophilicity and cell permeability of the dibenzofuran scaffold, potentially modulating its biological activity. Further research is required to explore the therapeutic potential of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a promising but underexplored molecule with significant potential in the fields of materials science and medicinal chemistry. This guide provides a foundational understanding of its structure, a robust synthetic strategy, and insights into its likely properties and applications based on the behavior of closely related compounds. Further experimental investigation is necessary to fully characterize this compound and unlock its potential for technological and therapeutic advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. Regioisomer effects of dibenzofuran-based bipolar host materials on yellow phosphorescent OLED device performance - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Triazine-dibenzofuran-based n-type host materials for high-efficiency and long-lifetime green phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Frontier of Drug Discovery: A Technical Guide to Dibenzofuran-4-yl(triphenyl)silane

Disclaimer: The following technical guide is a theoretical exploration of Dibenzofuran-4-yl(triphenyl)silane. As of the time of writing, a specific CAS number for this compound is not publicly registered, and dedicated scientific literature is scarce. The information presented herein is based on established principles of organic chemistry and the known properties of the constituent dibenzofuran and triphenylsilane moieties. This document is intended for research and development professionals to highlight the potential of this molecule and to provide a framework for its synthesis and investigation.

Introduction

Dibenzofuran derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rigid, planar structure of the dibenzofuran core provides an excellent scaffold for the design of targeted therapeutics. Concurrently, the incorporation of organosilicon moieties, such as the triphenylsilyl group, into drug candidates is a strategy gaining traction for its ability to modulate key pharmacokinetic and pharmacodynamic properties. The triphenylsilyl group can enhance lipophilicity, influence metabolic stability, and facilitate specific interactions with biological targets.

This technical guide focuses on the 4-substituted isomer, this compound, a molecule that synergistically combines the biological potential of the dibenzofuran scaffold with the physicochemical advantages of the triphenylsilyl group. We will explore a plausible synthetic route, predict its key physicochemical properties, and discuss its potential applications in drug development and materials science.

Predicted Physicochemical Properties

While experimental data for this compound is not available, we can predict its key physicochemical properties based on its structure. These predictions are valuable for designing experimental protocols and for preliminary assessment of its drug-like properties.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C30H22OSi | Based on the chemical structure. |

| Molecular Weight | 426.59 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for aromatic organosilanes. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | The large, non-polar triphenylsilyl and dibenzofuran groups dominate the molecule's character. |

| Predicted logP | > 5 | High lipophilicity is expected due to the aromatic and hydrocarbon content. |

| Thermal Stability | High | Both dibenzofuran and triphenylsilane are thermally robust moieties. |

Plausible Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from the parent dibenzofuran. A key strategic step is the regioselective functionalization of the 4-position of the dibenzofuran core.

Technical Guide: Solubility Profile of Dibenzofuran-4-yl(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Dibenzofuran-4-yl(triphenyl)silane in common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document provides a qualitative solubility assessment based on the physicochemical properties of its constituent moieties, dibenzofuran and triphenylsilane. Furthermore, a detailed experimental protocol for determining the thermodynamic solubility of this and similar compounds is provided, along with a workflow visualization to guide researchers in generating precise solubility data.

Introduction

This compound is a complex organosilane compound incorporating both a dibenzofuran and a triphenylsilane functional group. Understanding its solubility is critical for a range of applications, including its use in organic synthesis, materials science, and pharmaceutical research, where solvent selection impacts reaction kinetics, purification, and formulation. This guide provides an in-depth overview of its expected solubility and a practical framework for its empirical determination.

Solubility Profile of this compound

As of the date of this document, specific quantitative solubility data for this compound in common organic solvents has not been reported in peer-reviewed journals or chemical databases. However, a qualitative assessment can be made by examining the solubility of its parent structures: dibenzofuran and triphenylsilane.

-

Dibenzofuran: This heterocyclic aromatic compound is known to be soluble in nonpolar organic solvents such as benzene, diethyl ether, and acetic acid, and is insoluble in water.[1][2][3][4]

-

Triphenylsilane: This organosilicon compound is described as being soluble in most organic solvents.[5][6][7]

Based on these characteristics, this compound, being a large, nonpolar molecule, is expected to exhibit the following solubility profile:

-

High Solubility: In nonpolar and some polar aprotic solvents such as toluene, chloroform, dichloromethane, and tetrahydrofuran (THF).

-

Moderate to Low Solubility: In polar protic solvents like ethanol and methanol.

-

Insoluble: In water and other highly polar aqueous solutions.

For precise quantitative data, experimental determination is necessary. The following sections provide a detailed protocol for this purpose.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the "shake-flask" method, a widely recognized and reliable technique for measuring thermodynamic (or equilibrium) solubility.[8][9][10] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., toluene, THF, chloroform, dichloromethane, acetone, ethyl acetate, methanol, ethanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vial roller system

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or vial roller.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. Longer times may be necessary and should be determined empirically.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area at an appropriate UV wavelength.

-

Inject the filtered supernatant (the saturated solution) into the HPLC under the same conditions.

-

Determine the concentration of the solute in the supernatant by comparing its peak area to the calibration curve.

-

3.3. Data Presentation

The experimentally determined solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Toluene | 25 | Experimental Value | Calculated Value |

| THF | 25 | Experimental Value | Calculated Value |

| Chloroform | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

References

- 1. Dibenzofuran | 132-64-9 [chemicalbook.com]

- 2. 132-64-9 CAS MSDS (Dibenzofuran) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. chemistry.msu.edu [chemistry.msu.edu]

- 6. Triphenylsilane | 789-25-3 [amp.chemicalbook.com]

- 7. Triphenylsilane CAS#: 789-25-3 [amp.chemicalbook.com]

- 8. evotec.com [evotec.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of Dibenzofuran-4-yl(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzofuran-4-yl(triphenyl)silane is an organosilicon compound of interest in materials science and potentially in pharmaceutical applications due to the unique combination of the rigid, aromatic dibenzofuran core and the bulky, thermally stable triphenylsilyl group. This technical guide provides a comprehensive overview of the expected thermal stability of this compound, drawing upon data from related compounds. It includes detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which are essential techniques for characterizing the thermal properties of such materials. Furthermore, this guide presents logical workflows and potential decomposition pathways through explanatory diagrams to facilitate a deeper understanding for researchers. While specific experimental data for this compound is not publicly available, this guide establishes a robust framework for its thermal analysis.

Introduction

Organosilicon compounds, particularly those incorporating aromatic moieties, are renowned for their high thermal stability. This compound integrates the dibenzofuran nucleus, a thermally robust heterocyclic aromatic system, with a triphenylsilane group. The silicon-carbon bonds are generally more stable than carbon-carbon bonds, and the presence of three phenyl groups on the silicon atom further enhances this stability through steric hindrance and electronic effects. These structural features suggest that this compound is likely to exhibit excellent thermal resistance, making it a candidate for applications in high-temperature environments. This guide will explore the anticipated thermal behavior of this compound and provide the necessary methodologies for its empirical evaluation.

Expected Thermal Properties

Based on the analysis of its structural components and data from analogous compounds, the following thermal properties are anticipated for this compound:

-

High Decomposition Temperature: The combination of the stable dibenzofuran ring system and the triphenylsilyl group is expected to result in a high onset temperature for thermal decomposition, likely exceeding 400°C in an inert atmosphere. The thermal decomposition of related phenylhydrosilanes, such as triphenylsilane, has been studied, and while direct data for the title compound is scarce, the substitution of a hydrogen atom with the bulky and stable dibenzofuran group is predicted to further enhance thermal stability.

-

Melting Point: As a solid crystalline material, this compound will exhibit a distinct melting point. The rigidity of the dibenzofuran unit and the steric bulk of the triphenylsilyl group will likely contribute to a relatively high melting point.

-

Glass Transition Temperature (Tg): While a sharp glass transition is more characteristic of amorphous polymers, complex organic molecules can exhibit glass transitions. If the compound can be prepared in an amorphous state (e.g., by rapid cooling from the melt), a Tg would be observable.

Quantitative Data from Thermal Analysis

While specific experimental data for this compound is not available in the public domain, the following tables present a template for how such data would be structured following thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value (°C) | Atmosphere |

| Tonset (Decomposition Onset) | Data Not Available | Nitrogen |

| T5% (5% Weight Loss) | Data Not Available | Nitrogen |

| T10% (10% Weight Loss) | Data Not Available | Nitrogen |

| Tmax (Maximum Decomposition Rate) | Data Not Available | Nitrogen |

| Char Yield at 800°C (%) | Data Not Available | Nitrogen |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point (Tm) | Data Not Available | Data Not Available |

| Crystallization Temperature (Tc) | Data Not Available | Data Not Available |

| Glass Transition Temperature (Tg) | Data Not Available | Data Not Available |

Experimental Protocols

To empirically determine the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Ensure the this compound sample is dry and in a fine powder form to ensure uniform heat distribution.

-

Crucible Selection: Use an inert crucible, typically alumina or platinum. Tare the empty crucible on the microbalance.

-

Sample Loading: Place 5-10 mg of the powdered sample into the crucible. Record the initial sample mass accurately.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage weight loss versus temperature.

-

Determine the onset decomposition temperature (Tonset), the temperatures at 5% and 10% weight loss (T5% and T10%), and the temperature of the maximum rate of decomposition (Tmax) from the derivative of the TGA curve.

-

Calculate the percentage of residual mass (char yield) at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, allowing for the determination of melting point, glass transition temperature, and other thermal events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Use a small amount (2-5 mg) of the powdered this compound sample.

-

Crucible Encapsulation: Place the sample in an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup:

-

Place the sample pan and the reference pan in the DSC cell.

-

Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.

-

Set the temperature program (a heat-cool-heat cycle is recommended to observe the glass transition of any amorphous fraction):

-

Equilibrate at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 300°C) at a heating rate of 10°C/min.

-

Hold isothermally for 5 minutes to ensure complete melting.

-

Cool the sample to a low temperature (e.g., -50°C) at a controlled rate of 10°C/min.

-

Hold isothermally for 5 minutes.

-

Ramp the temperature again to above the melting point at 10°C/min.

-

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point (Tm) from the peak of the endothermic transition in the first and second heating scans.

-

Determine the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve, typically from the second heating scan.

-

Determine the crystallization temperature (Tc) from the peak of the exothermic transition during the cooling scan.

-

Visualizations

The following diagrams illustrate the logical workflow for thermal analysis and a plausible, generalized signaling pathway for the thermal decomposition of an aryl silane.

An In-depth Technical Guide on the Frontier Molecular Orbital Levels of Dibenzofuran-based Silanes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibenzofuran derivatives are a significant class of heterocyclic compounds utilized in the development of organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their desirable electronic and thermal properties. The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters that govern the charge injection and transport properties of these materials, directly impacting device efficiency and stability. This guide provides a comprehensive overview of the HOMO and LUMO levels of dibenzofuran-based compounds, with a focus on the conceptual understanding and methodologies for their determination, in light of the limited direct data available for dibenzofuran-4-yl(triphenyl)silane.

Frontier Molecular Orbital Energy Levels

The HOMO and LUMO energy levels are pivotal in determining the electronic behavior of a molecule. The HOMO level is associated with the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy difference between these two levels, the HOMO-LUMO gap, is a crucial indicator of the molecule's stability and its optical and electronic properties.

Dibenzofuran (Parent Molecule)

Computational studies using Density Functional Theory (DFT) provide the following estimated energy levels for the unsubstituted dibenzofuran molecule:

| Compound | HOMO (eV) | LUMO (eV) | Method |

| Dibenzofuran | -6.265 | -1.237 | DFT (Calculated) |

Note: These values serve as a reference point. Substitution with a triphenylsilyl group at the 4-position is expected to influence these energy levels due to the electronic and steric effects of the substituent.

Experimental Determination of HOMO and LUMO Levels

Cyclic Voltammetry (CV) is the primary experimental technique used to determine the HOMO and LUMO energy levels of organic materials. This electrochemical method involves measuring the current that develops in an electrochemical cell as the voltage is varied.

Experimental Protocol for Cyclic Voltammetry

A standard CV experiment to determine the HOMO and LUMO levels of a compound like this compound would involve the following steps:

-

Sample Preparation: The compound of interest is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity. The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of:

-

Working Electrode: A glassy carbon or platinum electrode where the oxidation and reduction of the analyte occur.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) that provides a stable potential for reference.

-

Counter Electrode: A platinum wire that completes the electrical circuit.

-

-

Ferrocene as an Internal Standard: Ferrocene is often added to the solution as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential, which is used to calibrate the measured potentials against the vacuum level.

-

Data Acquisition: The potential of the working electrode is swept linearly with time, first in the anodic (positive) direction to measure the oxidation potential and then in the cathodic (negative) direction to measure the reduction potential. The resulting current is recorded as a function of the applied potential, generating a cyclic voltammogram.

-

Data Analysis:

-

The onset potentials of the first oxidation (Eoxonset) and first reduction (Eredonset) peaks are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then calculated using the following empirical formulas[1][2][3]:

-

HOMO (eV) = - [Eoxonset - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = - [Eredonset - E1/2(Fc/Fc⁺) + 4.8]

-

Where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene internal standard, and 4.8 eV is the absolute potential of the Fc/Fc⁺ redox couple relative to the vacuum level.

-

-

Computational Determination of HOMO and LUMO Levels

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and properties of molecules, including the HOMO and LUMO energy levels.

Computational Protocol for DFT Calculations

A typical DFT calculation to determine the HOMO and LUMO levels of this compound would follow this workflow:

-

Molecular Structure Input: The 3D structure of the molecule is built using a molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular geometry. A common level of theory for this step is the B3LYP functional with a 6-31G(d) basis set.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single Point Energy Calculation: A single point energy calculation is then performed on the optimized geometry, often with a larger basis set (e.g., 6-311+G(d,p)) for more accurate energy values.

-

HOMO and LUMO Energy Extraction: The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the single point energy calculation.

Visualizations

Experimental Workflow for HOMO/LUMO Determination

Caption: Workflow for experimental determination of HOMO and LUMO energy levels using Cyclic Voltammetry.

Computational Workflow for HOMO/LUMO Determination

Caption: Workflow for computational determination of HOMO and LUMO energy levels using DFT.

Molecular Structure and Frontier Orbitals

Caption: Conceptual relationship between molecular structure and its frontier molecular orbitals.

References

An In-depth Technical Guide to the Photophysical Properties of Dibenzofuran-4-yl(triphenyl)silane

Disclaimer: As of the date of this report, a thorough literature search has revealed no specific published data on the quantitative photophysical properties (absorption maxima, emission maxima, photoluminescence quantum yield, and excited-state lifetime) of Dibenzofuran-4-yl(triphenyl)silane. However, the methodologies for characterizing such a compound are well-established. This guide provides a detailed overview of the experimental protocols that would be employed to determine these crucial parameters. The information herein is based on standard practices for the analysis of organic electronic materials.

Introduction

Dibenzofuran derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in materials science and optoelectronics. Their rigid and planar structure, combined with their inherent electronic properties, makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. The incorporation of a triphenylsilyl group can further enhance the thermal stability, morphological stability, and charge transport properties of the molecule. Specifically, Dibenzofuran-2-yl(triphenyl)silane, an isomer of the title compound, has been utilized as a host material in OLEDs, where it facilitates efficient energy transfer and improves device performance and longevity[2]. Given the potential of this class of compounds, a thorough understanding of their photophysical properties is essential for the design and optimization of next-generation optoelectronic devices.

This technical guide outlines the standard experimental procedures for the comprehensive photophysical characterization of this compound.

Data Presentation

While no specific quantitative data for this compound is available, the following table illustrates how such data would be structured for clear comparison.

| Photophysical Property | Symbol | Value (in Dilute Solution) | Value (in Thin Film) | Unit |

| Maximum Absorption Wavelength | λabs | Data not available | Data not available | nm |

| Molar Extinction Coefficient | ε | Data not available | - | M-1cm-1 |

| Maximum Emission Wavelength | λem | Data not available | Data not available | nm |

| Stokes Shift | Δλ | Data not available | Data not available | nm |

| Photoluminescence Quantum Yield | ΦPL | Data not available | Data not available | % |

| Excited-State Lifetime | τ | Data not available | Data not available | ns |

Experimental Protocols

The following sections detail the methodologies for determining the key photophysical parameters of this compound.

Accurate photophysical measurements require careful sample preparation.

-

For Solution-State Measurements: The compound is dissolved in a spectroscopic-grade solvent (e.g., toluene, dichloromethane, or tetrahydrofuran) to a dilute concentration (typically 10-5 to 10-6 M) to avoid aggregation and inner-filter effects. The solution is then placed in a 1 cm path length quartz cuvette for analysis[3]. A reference measurement should be taken of the cuvette filled with the pure solvent to account for any optical effects from the cuvette or solvent itself[3].

-

For Solid-State (Thin Film) Measurements: Thin films are typically prepared by spin-coating a solution of the compound onto a quartz substrate. The thickness of the film can be controlled by varying the solution concentration and spin speed. Thermal evaporation is another common method for thin-film deposition. For absorption measurements, it is crucial to use a substrate with high transmission in the UV-visible range, such as quartz[3].

This technique is used to determine the wavelengths of light absorbed by the compound, which corresponds to electronic transitions from the ground state to excited states.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

-

Procedure:

-

A baseline correction is performed using a cuvette containing the pure solvent (for solutions) or a bare quartz substrate (for thin films).

-

The absorption spectrum of the sample is recorded over a relevant wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorption (λabs) is identified from the spectrum.

-

For solutions, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

PL spectroscopy measures the light emitted by the compound after it has been excited by absorbing light.

-

Instrumentation: A spectrofluorometer, which consists of an excitation source (e.g., a xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector (e.g., a photomultiplier tube), is used[4].

-

Procedure:

-

The sample is excited at or near its λabs.

-

The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

-

The wavelength of maximum emission (λem) is determined from the spectrum.

-

It is important to use a filter to block the excitation light from reaching the detector[5].

-

PLQY (ΦPL) is the ratio of photons emitted to photons absorbed and is a critical measure of a material's emission efficiency. It can be measured by relative or absolute methods.

-

Relative Method:

-

A well-characterized fluorescent standard with a known PLQY is chosen, which absorbs and emits in a similar spectral region to the sample.

-

The absorption and emission spectra of both the sample and the standard are measured under identical experimental conditions (excitation wavelength, slit widths, etc.)[6].

-

The absorbance of the solutions should be kept low (typically below 0.1) to minimize re-absorption effects.

-

The PLQY of the sample (Φs) is calculated using the following equation[7]: Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2) where 's' and 'r' denote the sample and reference, respectively, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent[7].

-

-

Absolute Method using an Integrating Sphere:

-

This method directly measures the PLQY without the need for a reference standard[8][9][10].

-

An integrating sphere is used to collect all the light emitted from the sample[11][12].

-

Two measurements are taken: one with the excitation beam passing through the sample and one with the beam hitting a reflective surface inside the sphere without interacting with the sample.

-

The number of absorbed and emitted photons is determined from the spectra, and the PLQY is calculated as the ratio of emitted photons to absorbed photons[13].

-

The excited-state lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is a crucial parameter for understanding the dynamics of the excited state.

-

Instrumentation: Time-Resolved Photoluminescence (TRPL) spectroscopy is used. This technique employs a pulsed laser for excitation and a high-speed detector to measure the decay of the luminescence intensity over time[14][15][16].

-

Procedure:

Mandatory Visualizations

Caption: Experimental workflow for the photophysical characterization of a novel organic compound.

Caption: Comparison of relative and absolute methods for PLQY determination.

References

- 1. nbinno.com [nbinno.com]

- 2. Dibenzofuran-2-yl(triphenyl)silane | 18919-21-6 | Benchchem [benchchem.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. norlab.com [norlab.com]

- 7. Relative Quantum Yield - Edinburgh Instruments [edinst.com]

- 8. Absolute measurements of photoluminescence quantum yields of solutions using an integrating sphere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absolute Measurements of Photoluminescence Quantum Yields of Solutions Using an Integrating Sphere | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. Time-Resolved Photoluminescence (TRPL) | PicoQuant [picoquant.com]

- 15. Time-Resolved Photoluminescence (TRPL) | Swabian Instruments [swabianinstruments.com]

- 16. Time Resolved Photoluminescence Spectroscopy (TRPL) [ufd.kaust.edu.sa]

An In-depth Technical Guide on the Crystal Structure of Dibenzofuran-4-yl(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, the specific crystal structure of Dibenzofuran-4-yl(triphenyl)silane has not been publicly reported. This guide, therefore, presents a hypothetical crystal structure analysis and experimental protocol based on established methodologies for similar small organic molecules. The provided data is illustrative and intended to serve as a technical reference for researchers undertaking similar crystallographic studies.

Introduction

Dibenzofuran derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The incorporation of a triphenylsilyl group introduces steric bulk and modulates the electronic character of the dibenzofuran scaffold, potentially influencing its solid-state packing and intermolecular interactions.[3] Understanding the three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships, guiding drug design, and developing novel materials.[4][5][6] This guide provides a comprehensive overview of the anticipated crystal structure and the methodologies employed for its determination.

Hypothetical Crystallographic Data

The following table summarizes plausible crystallographic data for this compound, derived from typical values for small organic molecules of similar size and composition.

| Parameter | Hypothetical Value |

| Empirical Formula | C₃₀H₂₂OSi |

| Formula Weight | 438.58 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 14.8 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 2330 ų |

| Z | 4 |

| Calculated Density | 1.25 g/cm³ |

| Absorption Coefficient | 0.15 mm⁻¹ |

| F(000) | 920 |

| Crystal Size | 0.30 x 0.20 x 0.15 mm |

| Theta Range for Data | 2.5° to 28.0° |

| Reflections Collected | 15000 |

| Independent Reflections | 5000 [R(int) = 0.04] |

| Final R Indices [I>2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-Fit on F² | 1.05 |

Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes, with a common method being a palladium-catalyzed cross-coupling reaction. A plausible synthetic protocol is outlined below:

-

Synthesis of 4-Bromodibenzofuran: Dibenzofuran is first brominated at the 4-position using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄) in the presence of a radical initiator like benzoyl peroxide. The reaction mixture is typically stirred at room temperature or refluxed until completion. The product is then isolated and purified by column chromatography.

-

Lithiation and Silylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 4-bromodibenzofuran in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, a stoichiometric amount of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for approximately one hour to ensure complete lithium-halogen exchange, forming 4-lithiodibenzofuran.

-

Coupling with Triphenylsilyl Chloride: A solution of triphenylsilyl chloride in anhydrous THF is then added dropwise to the freshly prepared 4-lithiodibenzofuran solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, or by vapor diffusion.[4]

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[5][6] A typical experimental workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and cryoprotectant oil.[4]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).[5] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction data are processed using specialized software to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters and space group are determined from the diffraction pattern.[7]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.[7] This model is then refined against the experimental data using full-matrix least-squares on F² to optimize the atomic coordinates, displacement parameters, and other structural parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Experimental Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of the compound to the final determination of its crystal structure.

Caption: Experimental workflow for the determination of the crystal structure.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The methodologies described are well-established in the field of small molecule crystallography and serve as a valuable resource for researchers working on novel dibenzofuran derivatives and other related compounds. The determination of the precise three-dimensional structure will be instrumental in understanding its chemical properties and potential applications in drug development and materials science.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Dibenzofuran-2-yl(triphenyl)silane | 18919-21-6 | Benchchem [benchchem.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 6. rigaku.com [rigaku.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Dibenzofuran-4-yl(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzofuran derivatives are a significant class of heterocyclic compounds found in various natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1][2] Aryltriphenylsilanes are versatile reagents and building blocks in organic synthesis and materials science, valued for their thermal stability and unique electronic properties. The synthesis of Dibenzofuran-4-yl(triphenyl)silane combines these two important motifs, creating a molecule with potential applications in organic electronics, medicinal chemistry, and as a stable intermediate for further functionalization.

This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a robust and widely used method for the formation of carbon-silicon bonds.[3] The procedure starts from the commercially available 4-bromodibenzofuran.[4]

Proposed Synthetic Scheme

The synthesis proceeds in two main steps: first, the formation of a Grignard reagent from 4-bromodibenzofuran, followed by its reaction with triphenylsilyl chloride to yield the desired product.

Step 1: Grignard Reagent Formation

Step 2: Silylation

Experimental Protocol

This protocol details the synthesis of this compound starting from 4-bromodibenzofuran.

Materials and Reagents:

-

4-Bromodibenzofuran (C₁₂H₇BrO)[4]

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (as initiator)

-

Triphenylsilyl chloride (C₁₈H₁₅ClSi)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Schlenk line or similar apparatus for inert atmosphere techniques

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

1. Grignard Reagent Formation: a. Place magnesium turnings (1.2 equivalents) in a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum. b. Assemble the glassware and flame-dry under vacuum, then allow to cool to room temperature under a positive pressure of inert gas (Nitrogen or Argon). c. Add a small crystal of iodine to the flask. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation. d. In a separate, dry flask, dissolve 4-bromodibenzofuran (1.0 equivalent) in anhydrous THF to make an approximately 0.5 M solution. e. Add a small portion (approx. 10%) of the 4-bromodibenzofuran solution to the magnesium turnings via syringe. f. Gently warm the flask with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling from the magnesium surface. g. Once the reaction has started, add the remaining 4-bromodibenzofuran solution dropwise via the dropping funnel at a rate that maintains a gentle reflux. h. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear cloudy and greyish-brown.

2. Silylation Reaction: a. In a separate, dry Schlenk flask under an inert atmosphere, dissolve triphenylsilyl chloride (1.1 equivalents) in anhydrous THF. b. Cool the solution of triphenylsilyl chloride to 0 °C using an ice bath. c. Slowly transfer the freshly prepared Grignard reagent solution to the triphenylsilyl chloride solution via cannula. d. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). e. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. c. Transfer the mixture to a separatory funnel and add diethyl ether to dilute. d. Wash the organic layer sequentially with water and then with brine. e. Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. g. Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data and expected results for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Bromodibenzofuran | 1.0 eq | Starting material.[4] |

| Magnesium Turnings | 1.2 eq | Excess is used to ensure complete conversion of the aryl halide. |

| Triphenylsilyl chloride | 1.1 eq | A slight excess ensures the consumption of the Grignard reagent.[3] |

| Product | ||

| Product Name | This compound | |

| Molecular Formula | C₃₀H₂₂OSi | |

| Molecular Weight | 426.59 g/mol | |

| Reaction Conditions | ||

| Solvent | Anhydrous Tetrahydrofuran (THF) | Essential for Grignard reagent formation and stability. |

| Reaction Temperature | Reflux for Grignard formation; 0 °C to RT for silylation | Standard conditions for this type of reaction. |

| Reaction Time | ~2 hours for Grignard; Overnight (12-16 h) for silylation | Allows for complete reaction. |

| Expected Results | ||

| Physical Appearance | White to off-white solid | Typical appearance for aryltriphenylsilane compounds. |

| Expected Yield | 60-80% | This is a typical yield range for Grignard reactions with silyl halides, but it is an estimate and will depend on experimental conditions and purification. |

| Characterization | ||

| ¹H NMR (CDCl₃) | δ ~7.2-8.2 ppm (m, Ar-H) | Aromatic protons of the dibenzofuran and triphenylsilyl groups are expected in this region. The exact shifts and coupling patterns would require experimental data. |

| ¹³C NMR (CDCl₃) | δ ~110-160 ppm | Aromatic carbons are expected in this range. |

| Mass Spectrometry (HRMS) | Calculated m/z for C₃₀H₂₂OSi should match the experimental value. | Provides confirmation of the molecular formula. |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Anhydrous Solvents: Tetrahydrofuran and diethyl ether are highly flammable and can form explosive peroxides. Always use in a well-ventilated fume hood away from ignition sources. Ensure solvents are freshly distilled or from a sealed bottle.

-

Grignard Reagents: Grignard reagents are highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. All reactions must be carried out under a dry, inert atmosphere (Nitrogen or Argon).

-

Magnesium Metal: Magnesium turnings are flammable. Handle with care.

-

Triphenylsilyl chloride: This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

General Precautions: All experimental procedures should be performed by trained personnel in a properly equipped laboratory. A thorough risk assessment should be conducted before starting the synthesis.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gelest.com [gelest.com]

- 4. 4-Bromodibenzofuran 97% | 89827-45-2 [sigmaaldrich.com]

Application Notes and Protocols for the Purification of Dibenzofuran-4-yl(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Dibenzofuran-4-yl(triphenyl)silane, a crucial intermediate in organic synthesis and materials science. The following methods are based on established purification techniques for analogous compounds and are intended to serve as a comprehensive guide.

Data Presentation: Purification Method Comparison

Due to the limited availability of specific quantitative data for this compound, the following table presents typical ranges and expected outcomes for the purification of structurally similar aryl silane and dibenzofuran derivatives. These values should be considered as a starting point for optimization.

| Purification Method | Stationary/Solvent System | Typical Loading/Concentration | Expected Yield | Final Purity | Purity Assessment |

| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate (Gradient) | 1 g crude / 100 g silica | 80-95% | >99% | TLC, ¹H NMR |

| Recrystallization | Toluene or Dichloromethane/Hexane | Saturated solution at elevated temp. | 70-90% | >99.5% | ¹H NMR, HPLC |

| Sublimation | High Vacuum (e.g., <0.1 Torr) | 100-500 mg | >95% | >99.8% | Melting Point, ¹H NMR |

Experimental Protocols

The following are detailed methodologies for the key purification techniques.

Column Chromatography

This method is effective for removing both polar and non-polar impurities.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (ACS grade or higher)

-

Ethyl acetate (ACS grade or higher)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

Glass chromatography column

-

Collection tubes

-

Rotary evaporator

Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a level and compact bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample under vacuum.

-

Elution:

-

Begin elution with pure hexane, monitoring the eluent by TLC.

-

Gradually increase the polarity by adding ethyl acetate to the hexane. A typical gradient might be from 0% to 5% ethyl acetate.

-

The exact gradient should be optimized based on the impurity profile observed by TLC.

-

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Recrystallization

This technique is ideal for removing small amounts of impurities from a solid sample.

Materials:

-

Crude this compound

-

Toluene or Dichloromethane (ACS grade or higher)

-

Hexane (ACS grade or higher, as an anti-solvent if needed)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Protocol:

-

Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents. An ideal recrystallization solvent will dissolve the compound when hot but not when cold. Toluene is a good starting point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent (e.g., toluene).

-

Heating: Gently heat the mixture while stirring until the solid is completely dissolved.

-

Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Purity Assessment

The purity of the final product should be confirmed using one or more of the following analytical techniques:

-

¹H NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.

-

High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Visualizations

The following diagrams illustrate the workflows for the described purification methods.

Caption: Workflow for the purification of this compound by column chromatography.

Caption: Workflow for the purification of this compound by recrystallization.

Application Notes and Protocols: Dibenzofuran-4-yl(triphenyl)silane as a Host Material in OLEDs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibenzofuran-4-yl(triphenyl)silane as a host material in Organic Light-Emitting Diodes (OLEDs). This document details its properties, provides exemplary performance data from closely related materials, and offers detailed experimental protocols for its synthesis and the fabrication of OLED devices.

Introduction

Dibenzofuran-based materials are a promising class of organic semiconductors for application in OLEDs due to their high triplet energy, good thermal stability, and wide bandgap. The incorporation of a triphenylsilyl group at the 4-position of the dibenzofuran core in this compound is intended to enhance morphological stability and maintain a high triplet energy level, making it a suitable host material for high-efficiency phosphorescent OLEDs (PhOLEDs), particularly for blue emitters. The bulky triphenylsilyl group can effectively suppress intermolecular interactions, leading to a high glass transition temperature and stable amorphous film formation.

Key Properties and Advantages

This compound is designed to offer a combination of desirable properties for a high-performance OLED host material:

-

High Triplet Energy: The dibenzofuran moiety possesses a high triplet energy, which is crucial for efficiently confining the triplet excitons of the phosphorescent dopant and preventing back energy transfer from the guest to the host.

-

Good Thermal and Morphological Stability: The rigid dibenzofuran core and the bulky triphenylsilyl group contribute to a high glass transition temperature (Tg) and decomposition temperature (Td), ensuring device stability and longevity.

-

Bipolar Charge Transport: While dibenzofuran itself has bipolar carrier transport properties, the triphenylsilane group can influence the charge transport characteristics. The overall molecular design aims for balanced electron and hole transport to ensure a wide recombination zone within the emissive layer, leading to higher efficiency and reduced efficiency roll-off.

-

Amorphous Film-Forming Capability: The non-planar structure induced by the triphenylsilyl group helps in the formation of stable and uniform amorphous films, which is essential for preventing crystallization and ensuring high-quality device fabrication.

Performance Data (Exemplary)

| Device Parameter | Value |

| Emitter | Iridium(III) bis(2-phenylpyridine)acetylacetonate (Ir(ppy)₂acac) |

| Maximum External Quantum Efficiency (EQE) | 24.5% |

| Maximum Current Efficiency | Not Specified |

| Maximum Power Efficiency | Not Specified |

| Maximum Luminance | > 27,000 cd/m² |

| Color Coordinates (CIE 1931) | Not Specified (Green Emission) |

Note: The data presented is for a similar compound and should be considered as a representative example of the potential performance of this compound-based devices.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is via a Suzuki coupling reaction between 4-bromodibenzofuran and triphenylsilylborane or a related organoboron reagent.

Materials:

-

4-Bromodibenzofuran

-

Bis(pinacolato)diboron

-

Potassium acetate (KOAc)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Triphenylchlorosilane

-

n-Butyllithium (n-BuLi)

-

Toluene

-

Tetrahydrofuran (THF), anhydrous

-

Methanol

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan:

-

In a flame-dried Schlenk flask under an argon atmosphere, combine 4-bromodibenzofuran (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq).

-

Add anhydrous dioxane as the solvent.

-

Degas the mixture with argon for 15-20 minutes.

-

Heat the reaction mixture at 80-90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the boronic ester intermediate.

-

-

Synthesis of this compound (Alternative Route via Lithiation):

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromodibenzofuran (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

In a separate flask, dissolve triphenylchlorosilane (1.2 eq) in anhydrous THF.

-

Slowly add the solution of triphenylchlorosilane to the lithiated dibenzofuran solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient, followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure this compound.

-

Fabrication of a Phosphorescent OLED

This protocol describes the fabrication of a multi-layer phosphorescent OLED using this compound as the host material in the emissive layer.

Device Structure:

ITO / HTL / Host:Emitter EML / HBL / ETL / EIL / Cathode

-

ITO: Indium Tin Oxide (Anode)

-

HTL: Hole Transport Layer (e.g., NPB - N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine)

-

EML: Emissive Layer (e.g., this compound host doped with a phosphorescent emitter like Ir(ppy)₃ for green emission or FIrpic for blue emission)

-

HBL: Hole Blocking Layer (e.g., TPBi - 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

-

ETL: Electron Transport Layer (e.g., Alq₃ - Tris(8-hydroxyquinolinato)aluminium)

-

EIL: Electron Injection Layer (e.g., LiF - Lithium Fluoride)

-

Cathode: Aluminum (Al)

Procedure:

-

Substrate Preparation:

-

Patterned ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropyl alcohol for 15 minutes each.

-

The substrates are then dried in a nitrogen stream and treated with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

The cleaned substrates are immediately transferred to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

-

The organic layers are deposited sequentially by thermal evaporation at a rate of 1-2 Å/s.

-

Deposit a 40 nm thick layer of NPB as the HTL.

-

Co-evaporate this compound as the host and the phosphorescent emitter (e.g., 6-10 wt% Ir(ppy)₃) to form a 20-30 nm thick EML. The deposition rates should be carefully controlled to achieve the desired doping concentration.

-

Deposit a 10 nm thick layer of TPBi as the HBL.

-

Deposit a 20 nm thick layer of Alq₃ as the ETL.

-

-

-

Cathode Deposition:

-

Without breaking the vacuum, deposit a 1 nm thick layer of LiF as the EIL at a rate of 0.1-0.2 Å/s.

-

Deposit a 100 nm thick layer of Al as the cathode at a rate of 5-10 Å/s.

-

-

Encapsulation:

-

After deposition, the devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

-

Visualizations

Caption: Synthesis workflow for this compound.

Caption: General workflow for phosphorescent OLED fabrication.

Caption: Energy level diagram and charge dynamics in an OLED.

Application Notes and Protocols: Dibenzofuran-4-yl(triphenyl)silane in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Dibenzofuran-4-yl(triphenyl)silane in the field of organic electronics. The content is curated for researchers and professionals interested in the design and synthesis of novel materials for advanced electronic devices.

Introduction: The Promise of Hybrid Moieties

The convergence of unique molecular scaffolds has paved the way for significant advancements in organic electronics. This compound is a promising organic semiconductor that strategically combines two key functional units: a dibenzofuran core and a triphenylsilyl group.

The dibenzofuran moiety is a well-established building block for organic electronic materials, particularly for host materials in Organic Light-Emitting Diodes (OLEDs). Its rigid, planar structure and high triplet energy make it an excellent candidate for hosting phosphorescent and thermally activated delayed fluorescence (TADF) emitters, minimizing energy loss and enhancing device efficiency. Dibenzofuran derivatives are known for their good thermal stability and bipolar charge transport properties, which are crucial for balanced charge injection and transport in OLEDs.

The triphenylsilane group introduces several advantageous properties. The silicon atom's tetrahedral geometry disrupts intermolecular stacking, which can suppress aggregation-induced quenching and improve the morphological stability of thin films. This steric hindrance is beneficial for creating amorphous films with high glass transition temperatures, leading to longer device lifetimes. Furthermore, the phenyl groups can contribute to the overall electronic properties and solubility of the molecule.

The strategic combination of these two moieties in this compound suggests its potential as a high-performance host material in OLEDs, particularly for blue emitters which remain a challenge in the field.

Potential Applications in Organic Electronics

This compound is primarily envisioned as a host material in the emissive layer of OLEDs. Its molecular design addresses key challenges in achieving highly efficient and stable organic electronic devices.

Host Material for Thermally Activated Delayed Fluorescence (TADF) OLEDs

TADF emitters have enabled the development of third-generation OLEDs with theoretical internal quantum efficiencies of 100%.[1] These emitters rely on an efficient reverse intersystem crossing (RISC) process to harvest triplet excitons for light emission. The performance of TADF-OLEDs is critically dependent on the host material. An ideal host should possess:

-

High Triplet Energy (ET): The host's triplet energy must be higher than that of the TADF emitter to prevent reverse energy transfer from the emitter to the host.

-

Bipolar Charge Transport: Balanced electron and hole transport properties are essential to confine the recombination zone within the emissive layer and achieve high efficiency.

-

Good Morphological Stability: High thermal and morphological stability is crucial for long operational lifetimes of the devices.

This compound, with its high-triplet-energy dibenzofuran core and morphologically stabilizing triphenylsilyl group, is an excellent candidate for a TADF host.

Host Material for Phosphorescent OLEDs (PhOLEDs)